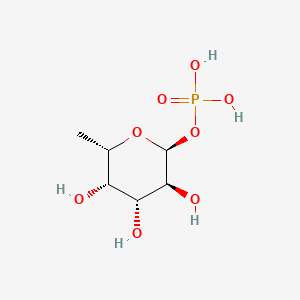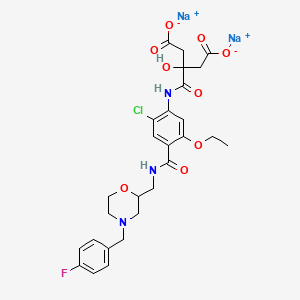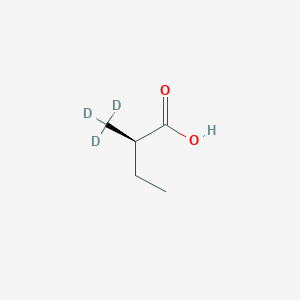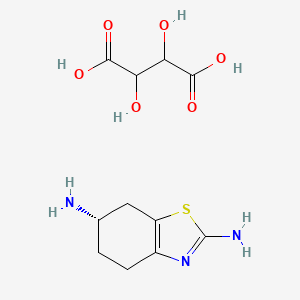
alpha-L-fucose 1-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-fucose 1-phosphate is a derivative of alpha-L-fucose, a six-carbon deoxy sugar. It plays a significant role in various biological processes, including the metabolism of fucose-containing glycans. This compound is a key intermediate in the biosynthesis and degradation of fucosylated oligosaccharides and glycoconjugates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alpha-L-fucose 1-phosphate can be synthesized through enzymatic methods using alpha-L-fucosidases. These enzymes catalyze the hydrolysis of fucosides and the transfer of fucosyl residues, which can be employed for the synthesis of bioactive glycans . The reaction conditions typically involve the use of well-designed fucosidase mutants and proper reaction conditions to achieve efficient synthesis .
Industrial Production Methods
Industrial-scale production of this compound can be achieved through microbial cell factories and large-scale fermentation processes. These methods have been successfully applied to the synthesis of fucosylated compounds, including human milk oligosaccharides .
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-L-fucose 1-phosphate undergoes various chemical reactions, including:
Oxidation: Conversion to fuculose-1-phosphate.
Reduction: Formation of fucitol.
Substitution: Formation of fucosylated glycans.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. Enzymatic conditions are often employed for substitution reactions involving fucosylation .
Major Products
The major products formed from these reactions include fuculose-1-phosphate, fucitol, and various fucosylated glycans .
Applications De Recherche Scientifique
Alpha-L-fucose 1-phosphate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fucosylated oligosaccharides and glycoconjugates.
Medicine: Involved in the development of therapeutic agents targeting fucosylation pathways.
Industry: Used in the production of bioactive glycans, including human milk oligosaccharides.
Mécanisme D'action
Alpha-L-fucose 1-phosphate exerts its effects through its involvement in the biosynthesis and degradation of fucosylated glycans. It acts as a substrate for various enzymes, including alpha-L-fucosidases, which catalyze the hydrolysis and transfer of fucosyl residues . The molecular targets and pathways involved include the fucosylation pathways and the regulation of gastrointestinal microbiota .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-fucopyranose: A structural derivative of alpha-L-fucose.
Fuculose-1-phosphate: An intermediate in the metabolism of fucose.
Fucitol: A reduced form of fucose.
Uniqueness
Alpha-L-fucose 1-phosphate is unique due to its role as a key intermediate in the biosynthesis and degradation of fucosylated glycans. Its involvement in various biological processes and its applications in scientific research make it a compound of significant interest .
Propriétés
Formule moléculaire |
C6H13O8P |
|---|---|
Poids moléculaire |
244.14 g/mol |
Nom IUPAC |
[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O8P/c1-2-3(7)4(8)5(9)6(13-2)14-15(10,11)12/h2-9H,1H3,(H2,10,11,12)/t2-,3+,4+,5-,6-/m0/s1 |
Clé InChI |
PTVXQARCLQPGIR-KGJVWPDLSA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OP(=O)(O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OP(=O)(O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-3-fluorobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13850285.png)
![tert-butyl N-[3-[[5-[(5-amino-2-methylbenzoyl)amino]pyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13850287.png)


![tert-butyl N-[2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)ethyl]carbamate](/img/structure/B13850299.png)

![10,13-Dimethyl-3,7,15-tris(oxidanyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13850325.png)


![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)
